四氢糠醇乙醚

描述

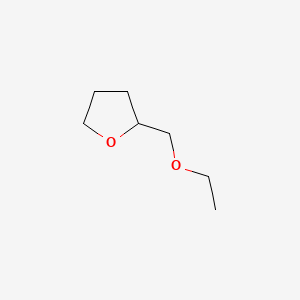

Ethyl Tetrahydrofurfuryl Ether (ETE) is a chemical compound with the molecular formula C7H14O2 . It is also known by other names such as 2-(Ethoxymethyl)oxolane, ETHYLTETRAHYDROFURFURYL ETHER, tetrahydrofurfuryl ethyl ester, and 2-(ethoxymethyl)tetrahydrofuran .

Synthesis Analysis

The synthesis of ETE involves the etherification of furfuryl alcohol with ethanol over Pd nanoparticles supported on TiO2, Al2O3, SiO2, and active carbon . Another method involves the reaction of Tetrahydrofurfuryl alcohol with Ethanol .

Molecular Structure Analysis

The molecular structure of ETE consists of an oxygen atom bonded to two alkyl groups . It contains a total of 23 bonds, including 9 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 2 aliphatic ethers, and 1 Oxolane .

Chemical Reactions Analysis

ETE is used as a structure modifier in the synthesis of solution-polymerized styrene-butadiene rubber (sSBR) . It increases solvent polarity, improves catalyst activity and reaction initiation rate, and improves the overall reaction rate .

Physical and Chemical Properties Analysis

ETE has a molecular weight of 130.18 and a density of 0.94 . Its boiling point is 152-154 °C (Press: 723 Torr), and it has a flash point of 49.3°C . It is soluble in water, with a solubility of 300g/L at 20℃ .

科学研究应用

超级电容器中的应用

双(四氢糠醇)醚(BTHFE)是一种与四氢糠醇乙醚相关的化合物,已被用作聚(3,4-丙撑二氧噻吩)基超级电容器中的非挥发性溶剂 。 使用 BTHFE 中的 1-乙基-3-甲基咪唑鎓双(三氟甲基磺酰)酰亚胺离子液体的溶液制备的超级电容器器件表现出与使用纯离子液体作为电解质制备的器件相似的性能 .

麻醉作用

烷基四氢糠醇醚是一类化合物,包括四氢糠醇乙醚,已发现当腹腔注射时,它们表现出显著的麻醉作用 .

橡胶中的结构改性剂

大量公开发表的文献表明,烷基四氢糠醇醚可用作橡胶中的结构改性剂 。 用各种烷基四氢糠醇醚对橡胶进行改性会提高其静态摩擦系数,这种橡胶可用于汽车轮胎 .

热泵的组成部分

脱漆剂

燃料添加剂

加氢催化剂

在生物基化学品领域,糠醛的加氢是一个重要的过程。 四氢糠醇乙醚和二糠醇醚是通过糠醛与乙醇和糠醇的亲核加成反应形成的 .

糠醇乙醚和四氢糠醇乙醚的生产

作用机制

Target of Action

Ethyl tetrahydrofurfuryl ether is primarily used as a polymerization initiator and structure regulator for the synthesis of solution-polymerized styrene-butadiene rubber . Its main targets are the monomers in the polymerization process, where it helps to initiate the reaction and regulate the structure of the resulting polymer .

Mode of Action

Ethyl tetrahydrofurfuryl ether interacts with its targets by increasing solvent polarity, improving catalyst activity, and enhancing the reaction initiation rate . This interaction results in an improved overall reaction rate, leading to more efficient and controlled polymerization .

Biochemical Pathways

It is known that it plays a crucial role in the polymerization process of styrene-butadiene rubber . The compound’s ability to increase solvent polarity and improve catalyst activity can influence various biochemical pathways involved in this process .

Pharmacokinetics

Given its use as a solvent and reaction medium in organic synthesis , it can be inferred that its bioavailability would be influenced by factors such as its concentration in the reaction mixture, the nature of the other reactants, and the specific conditions of the reaction.

Result of Action

The molecular and cellular effects of Ethyl tetrahydrofurfuryl ether’s action primarily involve changes in the physical and chemical properties of the reaction medium in which it is used . By increasing solvent polarity and improving catalyst activity, it facilitates the polymerization process and helps control the structure of the resulting polymer .

Action Environment

The action, efficacy, and stability of Ethyl tetrahydrofurfuryl ether can be influenced by various environmental factors. For instance, it should be stored sealed and away from fire sources and high-temperature environments . Additionally, its effectiveness as a solvent and reaction medium can be affected by the presence of other substances in the reaction mixture .

安全和危害

ETE is classified as extremely flammable and harmful if swallowed . It may cause respiratory irritation and drowsiness or dizziness . It may be harmful if swallowed and enters airways, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

未来方向

ETE is considered a potential biofuel that can replace petroleum diesel up to 100% . It is mainly used as a polymerization initiator and structure regulator for the synthesis of solution styrene butadiene rubber (sSBR) . The growth in the ETE market is primarily driven by the increasing demand for SSBR from the tire manufacturing industry .

生化分析

Biochemical Properties

It is known to be used in organic synthesis, suggesting that it may interact with various enzymes, proteins, and other biomolecules in these reactions

Cellular Effects

It is known to have low toxicity , suggesting that it may have minimal adverse effects on cell function

Molecular Mechanism

It is known to be used in organic synthesis , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2-(ethoxymethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-8-6-7-4-3-5-9-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFKMYLDDDNUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00886169 | |

| Record name | Furan, 2-(ethoxymethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62435-71-6 | |

| Record name | 2-(Ethoxymethyl)tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62435-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2-(ethoxymethyl)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062435716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62435-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2-(ethoxymethyl)tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2-(ethoxymethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Tetrahydrofurfuryl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary advantages of the synthesized Ethyl tetrahydrofurfuryl ether, and how does its production method contribute to these benefits?

A1: The synthesis methods described for Ethyl tetrahydrofurfuryl ether prioritize safety and environmental friendliness. [, ] These methods utilize readily available starting materials like tetrahydrofurfuryl alcohol and diethyl carbonate. [, ] The use of alkali or basic salts as catalysts further promotes a cleaner reaction with reduced byproducts. [, ] This results in a high-purity product while minimizing environmental impact due to fewer waste products. [, ]

Q2: Beyond its direct applications, what other roles does Ethyl tetrahydrofurfuryl ether play in chemical reactions, and what implications might this have for future research?

A2: Interestingly, Ethyl tetrahydrofurfuryl ether can also be generated as a byproduct in reactions involving furfural. [] Specifically, during the hydrogenation of furfural to alcohols using Ni-Cu/Al2O3 catalysts, Ethyl tetrahydrofurfuryl ether forms through the nucleophilic addition of furfural with ethanol. [] This highlights the compound's potential involvement in various catalytic processes and opens avenues for exploring its role in other reactions. Further research could focus on optimizing reaction conditions to either maximize or minimize its formation depending on the desired outcome.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[bis(2-cyanoethyl)amino]phenyl]acetamide](/img/structure/B1584777.png)